
N-(3,5-dichlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and structural features. It includes a 1,3,5-triazine ring, which is a six-membered ring containing three nitrogen atoms and three carbon atoms. Attached to this triazine ring are two pyrrolidinyl groups (five-membered rings containing nitrogen) and a 3,5-dichlorophenyl group (a phenyl ring with chlorine atoms at the 3 and 5 positions). The compound is also a hydrochloride, indicating it is a salt formed with hydrochloric acid .
Molecular Structure Analysis
The molecular structure of this compound, as described above, is quite complex. The presence of multiple nitrogen atoms could allow for hydrogen bonding interactions. The dichlorophenyl group is likely to be electron-withdrawing, which could affect the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Factors that could influence these properties include the presence of polar groups, the overall shape of the molecule, and the types of atoms present .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
N-(3,5-dichlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride has been a subject of interest in chemical research due to its unique structure and potential applications. One study described the unexpected synthesis of a 1H-pyrrolo[2,3-e]-1,2,4-triazine, showcasing the chemical reactivity of a related compound under specific conditions, hinting at the complex chemistry these compounds can undergo (Wells et al., 1991).
Catalytic and Organocatalytic Applications
The synthesis of diamine derivatives of α,α-diphenyl-(S)-prolinol and their application as organocatalysts in asymmetric Michael and Mannich reactions highlighted the utility of compounds with similar frameworks in catalysis. This research underscores the potential of this compound in catalytic applications, offering pathways to highly selective synthetic processes (Reyes-Rangel et al., 2016).
Drug Delivery Systems
Innovations in drug delivery systems have explored the encapsulation of lipophilic compounds within water-soluble cages, demonstrating the versatility of triazine derivatives in creating novel drug delivery mechanisms. This approach has been shown to enhance the cytotoxicity of encapsulated compounds, offering new strategies for targeted drug delivery and therapeutic applications (Mattsson et al., 2010).
Electrochromic Materials
The development of electrochromic materials using triazine derivatives has been documented, showcasing the potential of these compounds in creating advanced materials with specific optical properties. This research paves the way for their application in smart windows, displays, and other technologies requiring materials with tunable optical characteristics (Ak et al., 2006).
Antioxidant and Antitumor Activities
Studies on the antioxidant and antitumor activities of nitrogen heterocycles, including triazine derivatives, have revealed their potential in medicinal chemistry. Such research has opened new avenues for the development of therapeutics with antioxidant and anticancer properties, underscoring the significant biological activity these compounds can exhibit (El-Moneim et al., 2011).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazole and diazine derivatives, have been reported to interact with a broad range of targets . These targets include various enzymes, receptors, and transporters involved in numerous biological processes .
Mode of Action
Similar compounds have been reported to exhibit inhibitory activity at monoamine reuptake neuronal sites, including serotonin and dopamine transporters . This suggests that the compound might interact with its targets to modulate their activity, leading to changes in cellular functions .
Biochemical Pathways
For instance, diazine derivatives have been reported to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit a wide range of biological activities, suggesting that they may induce various molecular and cellular effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3,5-dichlorophenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N6.ClH/c18-12-9-13(19)11-14(10-12)20-15-21-16(24-5-1-2-6-24)23-17(22-15)25-7-3-4-8-25;/h9-11H,1-8H2,(H,20,21,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAZYDTVXSAGTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC(=CC(=C3)Cl)Cl)N4CCCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl3N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorophenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2475528.png)
![4-bromo-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2475530.png)

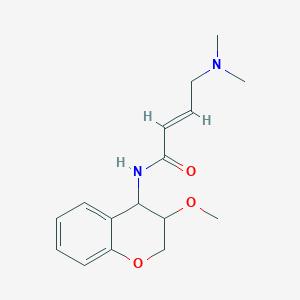
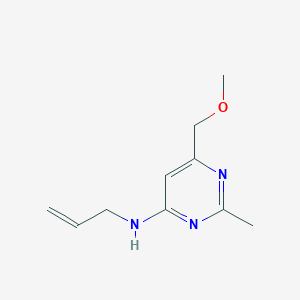
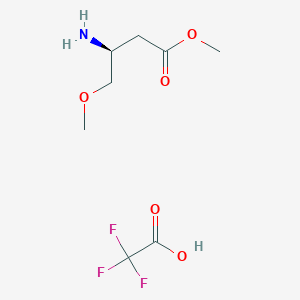

![1-[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2475542.png)
![N-(1H-benzo[d]imidazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2475543.png)

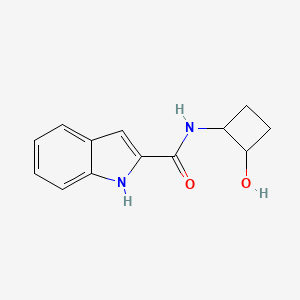
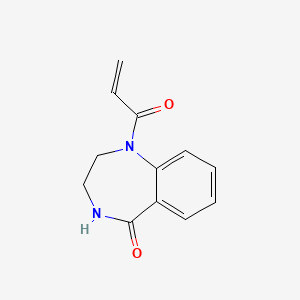
![2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2475550.png)